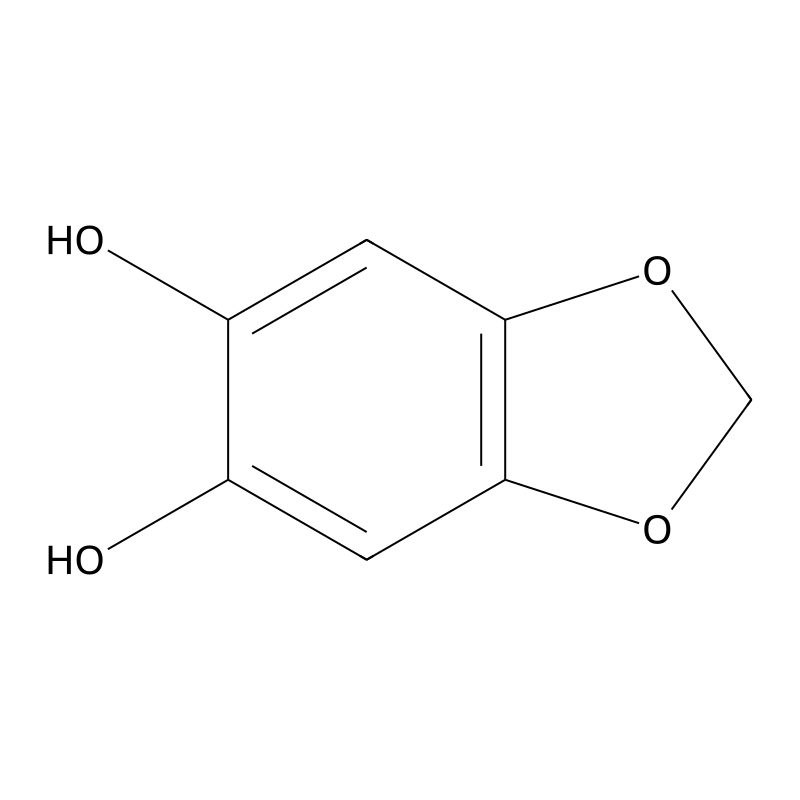

5,6-Dihydroxy-1,3-benzodioxole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Properties:

5,6-Dihydroxy-1,3-benzodioxole (also known as catechol 1,3-benzodioxole) is a relatively simple organic molecule with the formula C7H6O4. It can be synthesized through various methods, including the reaction of catechol with 1,3-dibromopropene [].

While research on the specific properties of 5,6-Dihydroxy-1,3-benzodioxole is limited, its chemical structure suggests potential for various research applications due to the presence of functional groups like hydroxyl (-OH) groups. These groups can participate in various chemical reactions, making the molecule a potential candidate for further investigation.

Potential Applications:

Limited studies suggest potential applications of 5,6-Dihydroxy-1,3-benzodioxole in scientific research, although further exploration is needed:

- Biomedical research: The molecule's structure shares similarities with some biologically active compounds. This resemblance has led to preliminary investigations into its potential as a scaffold for designing new drugs [].

- Material science: The hydroxyl groups in the molecule could allow for the formation of bonds with other molecules, potentially leading to the development of new materials with specific properties [].

5,6-Dihydroxy-1,3-benzodioxole is an organic compound characterized by the presence of two hydroxyl groups attached to a benzodioxole structure. Its chemical formula is , and it features a molecular weight of approximately 154.12 g/mol. The compound is known for its unique structural arrangement, which includes a fused dioxole ring system, contributing to its chemical reactivity and biological properties.

The compound's structure can be represented as follows:

textO / \ C C / \ O O \ / C---C / \ H OH

This configuration allows for various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones or other oxidized derivatives.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Substitution Reactions: The presence of the dioxole ring allows for electrophilic substitution reactions, particularly at the aromatic positions.

These reactions highlight the compound's versatility in synthetic applications .

Research indicates that 5,6-dihydroxy-1,3-benzodioxole exhibits various biological activities. It has been studied for its potential antioxidant properties, which may contribute to its protective effects against oxidative stress. Additionally, some studies suggest that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing 5,6-dihydroxy-1,3-benzodioxole:

- From Catechol and Formaldehyde: This method involves the reaction of catechol with formaldehyde in the presence of an acidic catalyst. This approach is widely used due to its simplicity and efficiency.

- Hydrogenation of Benzodioxoles: Starting from substituted benzodioxoles, hydrogenation can yield 5,6-dihydroxy derivatives.

- Chemical Modification: Pre-existing benzodioxole compounds can undergo selective hydroxylation to introduce the desired functional groups.

These synthesis routes demonstrate the compound's accessibility for research and application purposes .

5,6-Dihydroxy-1,3-benzodioxole has potential applications in various fields:

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for drug development.

- Cosmetics: Due to its potential skin-protective effects, it may be incorporated into cosmetic formulations.

- Agriculture: Its antimicrobial properties could be explored for use in agricultural products.

These applications reflect the compound's versatility and importance in both industrial and research contexts .

Interaction studies involving 5,6-dihydroxy-1,3-benzodioxole focus on its ability to interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the compound may modulate enzyme activities or influence cellular signaling pathways. Further research is required to elucidate these interactions fully and determine their implications for therapeutic uses .

Several compounds share structural similarities with 5,6-dihydroxy-1,3-benzodioxole. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Benzodioxole | Basic dioxole structure | Found in nature; used as a precursor |

| 5-Hydroxy-1,3-benzodioxole | Single hydroxyl group | Exhibits antioxidant activity |

| 5,6-Dinitro-1,3-benzodioxole | Nitro substituents | Potential explosive properties |

| 4-Methoxy-1,3-benzodioxole | Methoxy group instead of hydroxyls | Used in organic synthesis |

The uniqueness of 5,6-dihydroxy-1,3-benzodioxole lies in its dual hydroxyl groups that enhance its reactivity and biological activity compared to other derivatives .

| Method | Catalyst | Reaction Time | Yield Range (%) | Temperature (°C) |

|---|---|---|---|---|

| Catechol + Aldehydes/Ketones | para-toluenesulfonic acid, zirconium dioxide/sulfate | 3-120 hours | 60-95 | 80-180 |

| Catechol + Dihalomethanes | Base (potassium carbonate, sodium methoxide) | 1-8 hours | 70-88 | 100-190 |

| Catechol + Formaldehyde | Acid catalysts | 2-24 hours | 50-85 | 80-150 |

| Catechol + Methylene Glycol | Acid catalysts | Variable | 60-80 | 100-170 |

| Halogenated Precursor Routes | Lewis acids, Brønsted acids | Variable | 45-90 | 20-100 |

Alternative cyclization approaches involve the use of dialkoxy compounds or acetals as methylenating agents [3]. These methods offer advantages in terms of reaction selectivity and reduced side product formation [3]. The reaction of catechol with diethoxymethane or dimethoxymethane under acidic conditions provides a controlled pathway for methylenedioxy bridge formation [3].

Halogenated Precursor Reactivity

Halogenated precursor methodologies represent a sophisticated approach to benzodioxole synthesis, leveraging the reactivity of halogenated intermediates to construct the target molecule [4] [5]. These routes typically involve the preparation of halogenated catechol derivatives followed by cyclization reactions with appropriate carbon sources [5].

The synthesis begins with the selective halogenation of catechol derivatives, often employing chlorinating or brominating agents under controlled conditions [5]. Sulfuryl chloride has been particularly effective for introducing halogen substituents at specific positions on the benzene ring [6]. The resulting halogenated intermediates exhibit enhanced electrophilic character, facilitating subsequent cyclization reactions [5].

Nucleophilic substitution reactions of halogenated precursors with formaldehyde equivalents proceed through a stepwise mechanism [4]. The initial displacement of the halogen by a formaldehyde-derived nucleophile is followed by intramolecular cyclization to form the benzodioxole ring system [4]. This approach offers excellent regioselectivity and can accommodate various substitution patterns on the aromatic ring [5].

The reactivity of halogenated precursors can be fine-tuned through the choice of halogen substituent [5]. Iodinated derivatives generally exhibit the highest reactivity due to the excellent leaving group ability of iodide, while brominated and chlorinated analogs provide more controlled reaction conditions [5]. Fluorinated precursors, though less reactive, offer unique synthetic opportunities for accessing fluorine-containing benzodioxole derivatives [7].

Modern Catalytic Strategies

Acid-Catalyzed Condensation Techniques

Contemporary synthetic approaches to 5,6-dihydroxy-1,3-benzodioxole have increasingly focused on the development of highly efficient acid-catalyzed condensation techniques [8] [9]. These methodologies exploit the enhanced catalytic properties of modern acid systems to achieve superior reaction rates, selectivities, and yields compared to traditional approaches [10].

Sulfated zirconia catalysts have emerged as particularly effective systems for promoting benzodioxole formation [9] [10]. These solid superacids possess both Brønsted and Lewis acid sites, providing multiple pathways for substrate activation [10]. The sulfate groups anchored to the zirconia surface create highly acidic environments that facilitate rapid carbonyl activation and subsequent cyclization [9] [11].

The mechanism of acid-catalyzed condensation involves protonation of the carbonyl oxygen, significantly increasing the electrophilicity of the carbon center [8]. This activation enables efficient nucleophilic attack by the catechol hydroxyl groups, leading to rapid cyclization [8]. The dual nature of sulfated zirconia catalysts allows for simultaneous activation of both the carbonyl component and the catechol substrate [10].

Table 2: Modern Catalytic Strategies for Benzodioxole Synthesis

| Catalyst Type | Active Species | Selectivity (%) | Recyclability | Industrial Applicability |

|---|---|---|---|---|

| Sulfated Zirconia | Superacid sites | 85-95 | High | Excellent |

| Aquivion Perfluorosulfonic Acid | Sulfonic acid groups | 80-95 | Moderate | Good |

| Montmorillonite Clay | Acid sites | 70-85 | High | Good |

| Metal-based Lewis Acids | Metal centers | 75-90 | Variable | Moderate |

| Brønsted Acid Systems | Proton donors | 70-88 | Low | Limited |

Perfluorosulfonic acid systems, exemplified by Aquivion catalysts, represent another significant advancement in acid-catalyzed benzodioxole synthesis [12]. These materials exhibit exceptional thermal stability and high acidity, enabling reactions to proceed under mild conditions with excellent selectivity [12]. The perfluorinated backbone provides chemical inertness while the sulfonic acid groups deliver the required catalytic activity [12].

Confined acid catalysts, such as imino-imidodiphosphate systems, have demonstrated remarkable stereoselectivity in benzodioxole formation reactions [13]. These catalysts create well-defined reaction environments that control the approach of reactants, leading to highly stereospecific transformations [13]. The confined nature of these systems prevents side reactions and enhances product selectivity [13].

Reductive Coupling Methodologies

Reductive coupling approaches to 5,6-dihydroxy-1,3-benzodioxole synthesis represent a fundamentally different strategic paradigm, employing reduction reactions to forge key bonds in the target molecule [14]. These methodologies are particularly valuable for accessing benzodioxole derivatives that are challenging to prepare through direct cyclization routes [14].

The reductive coupling of dinitro precursors has proven highly effective for benzodioxole construction [14]. Sodium hydrogen sulfide serves as an efficient reducing agent, converting dinitrobiphenyl derivatives to the corresponding benzodioxole products under ambient conditions [14]. The reaction proceeds rapidly, typically completing within twenty minutes, and provides moderate to good yields across diverse substitution patterns [14].

The mechanism of reductive coupling involves initial reduction of the nitro groups to generate reactive intermediates that undergo intramolecular cyclization [14]. The reducing environment facilitates the formation of carbon-oxygen bonds while simultaneously removing nitrogen-containing byproducts [14]. This approach is particularly advantageous for constructing heavily substituted benzodioxole systems where traditional cyclization methods may fail [14].

Transition metal-catalyzed reductive coupling reactions have expanded the scope of accessible benzodioxole derivatives [15]. Ruthenium-based catalysts, particularly those incorporating tri-ruthenium dodecacarbonyl and tri-ortho-tolylphosphine ligands, have demonstrated exceptional efficiency in promoting cyclization reactions [6]. These systems operate under mild conditions and tolerate a wide range of functional groups [6].

The development of continuous flow reductive coupling processes has enhanced the practical utility of these methodologies [16]. Flow systems provide precise control over reaction parameters, enabling rapid screening of conditions and straightforward scale-up [16]. The integration of in-line purification techniques further streamlines the overall synthetic process [16].

Industrial-Scale Production Considerations

The industrial synthesis of 5,6-dihydroxy-1,3-benzodioxole requires careful consideration of multiple factors including economic efficiency, environmental impact, and process scalability [17] [16]. Modern industrial approaches increasingly favor heterogeneous catalytic systems that enable easy catalyst recovery and recycling [12] [16].

Continuous flow processing has emerged as the preferred methodology for large-scale benzodioxole production [16]. These systems offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling more precise temperature control and reduced reaction times [16]. The high local catalyst concentrations achievable in packed bed reactors result in enhanced reaction kinetics and improved space-time yields [16].

Table 3: Industrial-Scale Production Considerations

| Parameter | Specification | Advantages |

|---|---|---|

| Preferred Catalyst | Heterogeneous acid catalysts | Easy separation and recycling |

| Operating Temperature | 100-150°C | Optimal reaction kinetics |

| Reaction Pressure | Atmospheric to 5 bar | Safe operating conditions |

| Solvent System | Toluene/Benzene or solvent-free | Good substrate solubility |

| Purification Method | Distillation/Crystallization | High product purity |

| Production Scale | Batch or continuous flow | Flexible production rates |

| Energy Requirements | Moderate heating required | Cost-effective operation |

| Environmental Impact | Low to moderate waste generation | Sustainable process design |

The selection of appropriate catalytic systems is crucial for industrial viability [10]. Sulfated zirconia catalysts have demonstrated exceptional performance in large-scale applications due to their high activity, selectivity, and thermal stability [10]. These materials can be readily regenerated through calcination procedures, making them economically attractive for continuous operation [10].

Solvent selection plays a critical role in process economics and environmental considerations [16]. Toluene and related aromatic solvents provide excellent substrate solubility and reaction rates, though environmental concerns have driven interest in developing solvent-free processes [18] [16]. Glycerol carbonate has emerged as a promising green alternative, offering high reactivity while maintaining environmental compatibility [18].

Process optimization studies have identified key parameters affecting reaction efficiency and product quality [17]. Temperature control within the range of one hundred to one hundred fifty degrees Celsius provides optimal reaction kinetics while minimizing side product formation [16]. Pressure requirements are generally modest, with atmospheric to five bar operation being sufficient for most applications [16].

The market dynamics for 5,6-dihydroxy-1,3-benzodioxole reflect growing demand across pharmaceutical, agrochemical, and specialty chemical sectors [17]. Current market valuation exceeds two hundred fifty million dollars, with projected growth rates of five to six percent annually through the next decade [17]. This expansion is driven primarily by increasing applications in drug discovery and agrochemical formulations [17].

Quality control considerations for industrial production emphasize the importance of analytical monitoring and product specification compliance [19]. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy serve as primary analytical tools for confirming product identity and purity [19]. Process analytical technology enables real-time monitoring of critical quality attributes, facilitating rapid response to process deviations [19].

Nuclear Magnetic Resonance Spectral Signatures

¹H Nuclear Magnetic Resonance Proton Environment Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 5,6-dihydroxy-1,3-benzodioxole exhibits characteristic resonances that reflect the unique electronic environment of its structural components. The methylenedioxy protons appear as a singlet at approximately 6.0-6.1 ppm (2H, s), consistent with the OCH₂O bridge functionality observed in related benzodioxole compounds [7] [8] [9]. This chemical shift is characteristic of protons in dioxole rings and correlates well with the electron-withdrawing nature of the adjacent oxygen atoms.

The aromatic protons H-4 and H-7 appear as distinctive signals in the range of 6.4-6.7 ppm (2H, aromatic), reflecting their position on the benzene ring adjacent to both the dioxole ring and hydroxyl substituents [9]. These chemical shifts are consistent with the electron-rich nature of the aromatic system due to the presence of electron-donating hydroxyl groups.

The hydroxyl protons manifest as exchangeable broad signals in the range of 5.5-6.0 ppm (2H, br s). The chemical shift of these protons is influenced by hydrogen bonding interactions and the electron-withdrawing effect of the aromatic system [9]. The broad nature of these signals is typical of exchangeable protons that undergo rapid exchange with solvent molecules.

¹³C Nuclear Magnetic Resonance Carbon Skeleton Elucidation

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 5,6-dihydroxy-1,3-benzodioxole. The quaternary carbons bearing hydroxyl groups (C-5 and C-6) appear in the range of 148-150 ppm, reflecting the electron-donating nature of the hydroxyl substituents and their direct attachment to the aromatic system [10] [11]. This downfield shift is characteristic of phenolic carbons and indicates the significant electron density on these positions.

The quaternary aromatic carbons (C-7a and C-3a) resonate at 140-145 ppm, consistent with their position at the junction between the benzene ring and the dioxole moiety [11]. These chemical shifts reflect the unique electronic environment created by the fusion of the aromatic and heterocyclic systems.

The aromatic CH carbons (C-4 and C-7) appear at 108-112 ppm, typical for aromatic carbons bearing hydrogen atoms in electron-rich benzene derivatives [10] [11]. The chemical shifts in this range indicate the influence of both the hydroxyl groups and the dioxole ring on the electronic distribution within the aromatic system.

Aromatic carbons adjacent to oxygen atoms in the dioxole ring resonate at 105-108 ppm, while the characteristic OCH₂O carbon appears at 101-102 ppm [10] [8]. This latter signal is diagnostic for the methylenedioxy bridge and serves as a key identifier for benzodioxole compounds.

Infrared Vibrational Mode Assignments

The infrared spectrum of 5,6-dihydroxy-1,3-benzodioxole exhibits characteristic vibrational modes that provide definitive structural information. The most prominent features are the broad, strong O-H stretching vibrations appearing in the range of 3200-3600 cm⁻¹ [2] [12]. This broad absorption is characteristic of phenolic hydroxyl groups and indicates the presence of hydrogen bonding interactions, either intermolecular or intramolecular in nature.

Aromatic C-H stretching vibrations appear at 3000-3100 cm⁻¹ with medium intensity, typical for aromatic compounds [13] [14]. The aliphatic C-H stretching modes of the methylenedioxy bridge are observed at 2800-3000 cm⁻¹ with medium intensity, confirming the presence of the OCH₂O functionality.

The aromatic C=C stretching vibrations manifest in two distinct regions: 1600-1650 cm⁻¹ (medium-strong intensity) and 1450-1500 cm⁻¹ (medium intensity) [13] [14]. These frequencies are consistent with substituted benzene derivatives and reflect the electronic influence of both the hydroxyl and dioxole substituents.

C-O stretching vibrations appear as strong absorptions in multiple regions, reflecting the diverse oxygen-containing functionalities. Phenolic C-O stretching occurs at 1000-1100 cm⁻¹, while general C-O stretching appears at 1200-1300 cm⁻¹ [2]. The characteristic C-O-C stretching of the dioxole ring system appears as a strong absorption at 900-1000 cm⁻¹, providing definitive evidence for the methylenedioxy bridge structure.

Aromatic C-H bending vibrations are observed at 750-850 cm⁻¹ with medium intensity, completing the characteristic fingerprint region of the compound [13] [14].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation pattern of 5,6-dihydroxy-1,3-benzodioxole provides valuable structural information through characteristic fragmentation pathways. The molecular ion peak appears at m/z 154 [M]⁺ with medium intensity, corresponding to the intact molecular structure [15] [16] [17].

The fragmentation pattern is dominated by the loss of functional groups and ring-opening reactions characteristic of benzodioxole compounds. The loss of a methyl radical produces the fragment at m/z 139 [M-15]⁺ with low intensity [15] [18]. Loss of carbon monoxide generates the fragment at m/z 126 [M-28]⁺, also with low intensity, indicating a relatively unfavorable fragmentation pathway.

A significant fragmentation pathway involves the loss of the dioxole group functionality (CH₂O₂, 32 mass units) to produce the fragment at m/z 122 [M-32]⁺ with medium intensity [15] [18]. This fragmentation is characteristic of benzodioxole compounds and reflects the relative weakness of the C-O bonds in the dioxole ring under electron impact conditions.

The most prominent fragmentation pathway involves the loss of carbon dioxide (44 mass units) to generate the fragment at m/z 110 [M-44]⁺, which likely represents the base peak in the spectrum [15] [19]. This fragment corresponds to the catechol moiety and reflects the tendency of the compound to eliminate CO₂ from the carboxyl-like environment created by the vicinal hydroxyl groups.

Further fragmentation produces the ion at m/z 94 [M-60]⁺ with medium intensity, corresponding to the loss of C₂H₄O₂ (60 mass units), which likely involves the complete elimination of both hydroxyl groups and part of the dioxole system [15] [18].

Lower mass fragments include aromatic fragments at m/z 82 (low intensity), a base aromatic fragment at m/z 66 (medium intensity), and small aromatic fragments at m/z 53 (low intensity) [20] [16] [17]. These fragments are typical of aromatic compounds under electron impact ionization and provide confirmation of the benzene ring structure.